Product packaging for 2,3,5-Triphenyltetrazolium iodide(Cat. No.:)

2,3,5-Triphenyltetrazolium iodide

Cat. No.: B1630873
M. Wt: 426.3 g/mol
InChI Key: OZWXYIMSDYLUTE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Triphenyltetrazolium iodide is a useful research compound. Its molecular formula is C19H15IN4 and its molecular weight is 426.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15IN4 B1630873 2,3,5-Triphenyltetrazolium iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15IN4

Molecular Weight

426.3 g/mol

IUPAC Name

2,3,5-triphenyltetrazol-2-ium;iodide

InChI

InChI=1S/C19H15N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1

InChI Key

OZWXYIMSDYLUTE-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

Foundational Concepts and Historical Perspective of Tetrazolium Assays

Evolution of Tetrazolium-Based Viability Assessments

The journey of tetrazolium salts from chemical curiosities to indispensable laboratory reagents has been marked by significant advancements. Initially, the application of these compounds was explored in various chemical and histochemical contexts. A pivotal moment in their evolution as viability indicators came with the work of Professor George Lakon in Germany during the early 1940s. While investigating methods to distinguish between live and dead seeds, he discovered the effectiveness of tetrazolium salts. youtube.com This early research laid the groundwork for the development of what is now commonly known as the tetrazolium test, a recognized method for estimating seed viability. youtube.com

The fundamental principle of these assays lies in the enzymatic reduction of the tetrazolium compound. nih.gov In living, metabolically active cells, enzymes such as dehydrogenases, which play a crucial role in cellular respiration, donate electrons to the tetrazolium salt. wikipedia.orgwikipedia.org This reduction process leads to the cleavage of the tetrazolium ring and the formation of a colored, water-insoluble formazan (B1609692). nih.gov The intensity of the color produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability. creative-bioarray.com

The first generation of these assays often utilized salts like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which was developed for use starting in 1957. nih.gov The MTT assay became the first homogeneous cell viability assay suitable for high-throughput screening in a 96-well format. creative-bioarray.com However, the insoluble nature of the formazan produced by MTT required an additional solubilization step, typically using an organic solvent like dimethyl sulfoxide (B87167) (DMSO), before the absorbance could be measured. wikipedia.orgresearchgate.net

Subsequent research focused on developing new generations of tetrazolium salts that would overcome this limitation. This led to the creation of water-soluble tetrazolium salts such as XTT, MTS, and WSTs. wikipedia.orgresearchgate.net These newer compounds are reduced to formazan products that are directly soluble in the cell culture medium, simplifying the assay procedure and allowing for real-time measurements. creative-bioarray.comresearchgate.net For instance, MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is reduced by viable cells to a soluble formazan, eliminating the need for a separate solubilization step. creative-bioarray.com Similarly, WST-8, a second-generation water-soluble salt, offers even better solubility. creative-bioarray.com

Placement of 2,3,5-Triphenyltetrazolium Iodide within Tetrazolium Compound Research

Within the broader family of tetrazolium compounds, 2,3,5-Triphenyltetrazolium chloride (TTC), often referred to simply as tetrazolium chloride, holds a significant position. wikipedia.org While the chloride salt is common, the subject of this article, this compound, functions on the same principle. TTC is a redox indicator used to differentiate between metabolically active and inactive tissues. wikipedia.org The colorless tetrazolium salt is reduced by dehydrogenases in living cells to produce a red, water-insoluble formazan. wikipedia.orgresearchgate.net

Historically, the synthesis process for 2,3,5-triphenyltetrazolium chloride was a piece of intellectual property seized after World War II. researchgate.net Its applications are wide-ranging, finding use in biological chemistry, medical science, and agriculture. google.com In microbiology, TTC is used for the easy enumeration of microbial colonies. sigmaaldrich.com Live microorganisms reduce the colorless TTC to a red formazan that is retained within the cells, allowing for their identification. sigmaaldrich.com

The utility of 2,3,5-Triphenyltetrazolium extends to various analytical applications. It has been employed as an ion-pair reagent for the determination of antimony in wastewater and as a reagent in the colorimetric determination of glucose dehydrogenase. nih.gov Furthermore, it has been used to assess the viability of plant tissue cultures, where the amount of red formazan produced correlates with the number of viable cells. researchgate.net A novel colorimetric method using TTC has also been described for determining the death rates of bacteria due to microbicides, offering a faster alternative to traditional plate count methods. nih.gov

The following tables provide a comparative overview of different tetrazolium salts and highlight key research findings related to this compound.

Interactive Data Table: Comparison of Tetrazolium Salts

Tetrazolium SaltAbbreviationFormazan SolubilityKey Feature
This compound/ChlorideTTCInsoluble in waterOne of the earliest tetrazolium salts used for viability testing. youtube.comwikipedia.org
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideMTTInsoluble in waterFirst homogeneous assay for high-throughput screening. creative-bioarray.com
2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilideXTTSoluble in waterA second-generation salt, requires an intermediate electron acceptor. asm.org
3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazoliumMTSSoluble in waterA newer salt that forms a water-soluble formazan. creative-bioarray.com
2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium saltWST-8Soluble in waterA second-generation salt with improved solubility. creative-bioarray.com

Interactive Data Table: Research Findings on this compound/Chloride (TTC)

Application AreaResearch FocusKey FindingReference
Seed ViabilityDistinguishing live and dead seedsTTC was found to be an effective agent for this purpose in the 1940s. youtube.com
MicrobiologyEnumeration of microbial coloniesLive microorganisms reduce TTC to a visible red formazan. sigmaaldrich.com
Plant Tissue CultureViability assessment of suspension culturesThe amount of formazan produced correlates with cell viability. researchgate.net
Analytical ChemistryDetermination of substancesUsed as an ion-pair reagent for antimony and in glucose dehydrogenase assays. nih.gov
Germicide DynamicsDetermining bacterial death ratesA TTC-based method provides faster results than traditional methods. nih.gov
PathologyIdentification of myocardial infarctionsHealthy heart muscle stains red, while infarcted areas remain pale. wikipedia.org

Biochemical and Cellular Mechanisms of 2,3,5 Triphenyltetrazolium Iodide Reduction

Role of Dehydrogenases in Tetrazolium Reduction

The fundamental principle behind the use of 2,3,5-Triphenyltetrazolium is its function as an artificial electron acceptor in cellular respiration. unsrat.ac.id Dehydrogenase enzymes, which are pivotal in oxidizing organic compounds by transferring hydrogen, play a central role in this process. unsrat.ac.id These enzymes catalyze respiratory reactions that occur during glycolysis and the citric acid cycle. scielo.br In living, metabolically active tissues, dehydrogenases transfer electrons from metabolic intermediates to coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and flavin adenine dinucleotide (FAD), forming NADH and FADH2. metabolism.net In the presence of 2,3,5-Triphenyltetrazolium, electrons can be diverted from their normal pathway to reduce the tetrazolium salt, resulting in the formation of a red triphenylformazan (B7774302) precipitate. scielo.brmetabolism.net The intensity of this color change serves as an indirect measure of the respiratory activity within the cells. scielo.br

Mitochondria are primary sites for the reduction of 2,3,5-Triphenyltetrazolium, a process historically used to assess dehydrogenase activity within these organelles. nih.gov While it was once thought that cytochrome c oxidase was the primary site of reduction, research has shown that 2,3,5-Triphenyltetrazolium is predominantly reduced by dehydrogenases located earlier in the respiratory chain. oup.comoup.com

Key mitochondrial dehydrogenase systems involved include:

Complex I (NADH dehydrogenase): This is a major site of 2,3,5-Triphenyltetrazolium reduction. It accepts electrons from low-potential cofactors like NADH. oup.comoup.comresearchgate.net

Succinate (B1194679) Dehydrogenase (Complex II): While also capable of reducing tetrazolium salts, studies suggest it is not the primary site of reduction in many viable cells. researchgate.netresearchgate.net Some research indicates that specific inhibitors of succinate dehydrogenase have no significant effect on the reduction rate. researchgate.net

The rate of reduction can be influenced by the mitochondrial membrane potential. In coupled mitochondria, the positive charge of the tetrazolium cation leads to its accumulation within the mitochondrial matrix, resulting in a higher rate of formazan (B1609692) production. oup.com The reduction process is most efficient under anaerobic conditions, as the initial product of the reduction can be reoxidized by molecular oxygen. oup.comoup.com

Dehydrogenase SystemRole in 2,3,5-Triphenyltetrazolium ReductionSupporting Evidence
Complex I (NADH Dehydrogenase) A primary site of reduction, accepting electrons from NADH. oup.comoup.comresearchgate.netStudies show high rates of reduction with substrates that donate electrons to Complex I. oup.com
Succinate Dehydrogenase (Complex II) Contributes to reduction but is not considered the primary site in many cell types. researchgate.netresearchgate.netExperiments using specific inhibitors of Complex II showed no effect on overall tetrazolium reduction. researchgate.net
Other Krebs Cycle Dehydrogenases Malate, isocitrate, and α-ketoglutarate dehydrogenases contribute to the total pool of reducing equivalents. scielo.brThe test reflects overall respiratory activity, which involves the entire citric acid cycle. scielo.br

The formation of formazan from 2,3,5-Triphenyltetrazolium is a reductive process requiring the transfer of electrons and protons. unsrat.ac.id In cellular systems, this transfer is mediated by components of the electron transport chain and other reducing agents.

The generally accepted pathway involves:

Substrate Oxidation: Dehydrogenases in metabolic pathways like the citric acid cycle oxidize substrates, transferring electrons to coenzymes. scielo.br

Coenzyme Reduction: NAD+ and FAD are reduced to NADH and FADH2, respectively. metabolism.net These reduced coenzymes represent the primary source of electrons. researchgate.net

Electron Transfer to Tetrazolium: Electrons are transferred from the reduced coenzymes, primarily NADH, to 2,3,5-Triphenyltetrazolium. researchgate.net This reduction can occur at multiple sites, including mitochondrial Complex I and potentially via intermediate electron carriers. oup.comnih.gov In some systems, particularly in Saccharomyces cerevisiae, ubiquinol-cytochrome c oxidoreductase (Complex III) has been identified as a key enzyme involved in the reduction. nih.gov

Formazan Formation: The tetrazolium salt accepts the electrons and is reduced to the intensely colored, water-insoluble triphenylformazan. unsrat.ac.idscielo.br

This process is not limited to mitochondria; reduction can also occur in the cytoplasm and at other cellular membranes, including the endosome/lysosome compartment and the plasma membrane. researchgate.net

Methodological Considerations and Assay Optimization for 2,3,5 Triphenyltetrazolium Iodide

Fundamental Principles of 2,3,5-Triphenyltetrazolium Iodide Staining Procedures

2,3,5-Triphenyltetrazolium chloride (TTC), a water-soluble and colorless salt, serves as a vital stain to assess tissue viability, particularly in experimental models of cerebral and myocardial infarction. researchgate.netahajournals.orgnih.gov The fundamental principle of TTC staining lies in its chemical reduction by cellular enzymes, primarily mitochondrial dehydrogenases, within metabolically active cells. nih.govnih.gov This reduction converts the colorless TTC into a red, water-insoluble compound called 1,3,5-triphenylformazan (B1222628) (TPF). nih.gov

In healthy, viable tissues, the presence and activity of these dehydrogenases lead to the formation and accumulation of the red formazan (B1609692) precipitate, resulting in a deep red staining. nih.govresearchgate.net Conversely, in damaged or necrotic tissues where these enzymes are inactive or absent, no such reduction occurs, and the tissue remains unstained or appears white. nih.govresearchgate.net This distinct color contrast allows for the macroscopic differentiation between viable and infarcted or damaged tissue. mdpi.com The staining process is typically carried out by immersing fresh tissue slices in a TTC solution. ahajournals.orgnih.gov The resulting stained sections can then be used for various quantitative analyses.

Quantitative Methodologies for Assessing this compound Reduction

The quantification of TTC reduction is crucial for obtaining objective and reproducible data from staining experiments. Two primary methodologies are employed for this purpose: spectrophotometric approaches that measure the amount of formazan extracted from the tissue, and densitometric and image analysis techniques that assess the staining patterns within the tissue sections.

Spectrophotometric Approaches for Formazan Measurement

Spectrophotometry offers a quantitative method to determine the amount of formazan produced, which is directly proportional to the metabolic activity of the tissue. nih.gov This technique involves the extraction of the water-insoluble formazan from the stained tissue using an organic solvent. frontiersin.orgnih.gov The concentration of the extracted formazan is then measured by reading the absorbance of the solution at a specific wavelength using a spectrophotometer. nih.govnih.gov

The absorbance values can be used to calculate the amount of formazan, often normalized to the weight of the tissue sample. frontiersin.orgnih.gov A standard calibration curve, generated using known concentrations of formazan, is typically used to ensure accurate quantification. nih.gov The choice of extraction solvent is a critical factor that can significantly impact the efficiency of formazan recovery and, consequently, the accuracy of the results. frontiersin.orgnih.gov

Densitometric and Image Analysis Techniques for Staining Patterns

Densitometric and image analysis techniques provide a spatial assessment of TTC staining, allowing for the quantification of the size and distribution of infarcted areas. researchgate.net These methods involve capturing digital images of the TTC-stained tissue sections using scanners or digital cameras. nih.govresearchgate.net Specialized software is then used to analyze these images.

The software can distinguish between the red-stained (viable) and unstained (infarcted) areas based on color and pixel intensity. researchgate.netnih.gov This allows for the automated or semi-automated calculation of the infarct area, often expressed as a percentage of the total area of the tissue section. ahajournals.orgnih.gov Image analysis techniques have been shown to be rapid, reproducible, and correlate well with traditional manual methods of infarct measurement. nih.govresearchgate.net

Parameters Affecting this compound Assay Performance

The reliability and accuracy of the TTC assay are influenced by several experimental parameters. Careful optimization of these factors is essential to ensure consistent and meaningful results. Key parameters include the duration and temperature of incubation and the efficiency of formazan extraction, which is largely dependent on the choice of solvent.

Incubation Duration and Temperature Effects

The time and temperature of incubation during the TTC staining process directly impact the extent of formazan production. nih.govresearchgate.net Insufficient incubation time can lead to incomplete staining and an underestimation of metabolic activity. Conversely, excessively long incubation periods may not necessarily result in a proportional increase in formazan and could introduce artifacts.

Temperature also plays a crucial role, as enzymatic reactions are temperature-dependent. researchgate.net Staining is often performed at a controlled temperature, such as 37°C, to ensure optimal enzyme activity. ahajournals.orgmdpi.com The optimal incubation time and temperature can vary depending on the tissue type and experimental conditions, necessitating preliminary studies to determine the ideal parameters for a specific application. nih.govresearchgate.net For instance, in wheat seeds, formazan concentration increased linearly with staining time up to 120 minutes. nih.gov Similarly, for the fungus Aspergillus niger, formazan yield increased with temperature within the studied range. researchgate.net

ParameterEffect on TTC AssayResearch Findings
Incubation Duration Directly influences the amount of formazan produced.Formazan production in wheat seeds showed a linear increase with staining time. nih.gov For Aspergillus niger, formazan yield increased with incubation time. researchgate.net
Incubation Temperature Affects the rate of the enzymatic reduction of TTC.Staining is often conducted at 37°C for optimal enzyme activity. ahajournals.orgmdpi.com In Aspergillus niger, formazan production increased with temperature. researchgate.net

Formazan Extraction Efficacy and Solvent Selection

The choice of solvent is a critical determinant of formazan extraction efficiency in spectrophotometric quantification. frontiersin.orgnih.gov Since formazan is water-insoluble, an organic solvent is required to solubilize it for measurement. frontiersin.org Different solvents exhibit varying capacities to extract formazan, which can significantly affect the final absorbance readings.

Commonly used solvents include ethanol (B145695), acetone (B3395972), and dimethyl sulfoxide (B87167) (DMSO). frontiersin.orgnih.govresearchgate.net Studies have shown that the extraction efficiency can be enhanced by factors such as grinding the tissue after solvent application and ensuring the removal of moisture from the sample prior to extraction. frontiersin.orgnih.gov The selection of the most appropriate solvent and extraction protocol is essential for maximizing formazan recovery and ensuring the accuracy of the quantitative assay. For example, some research suggests that methanol (B129727) may be superior to acetone for formazan extraction. frontiersin.orgnih.gov

SolventEfficacy and Considerations
Ethanol Commonly used for formazan extraction. nih.gov
Acetone Some studies indicate it may be less effective than methanol. frontiersin.orgnih.gov
Dimethyl Sulfoxide (DMSO) Used for formazan extraction in various protocols. nih.govresearchgate.net
Methanol Suggested to have higher extraction efficiency compared to acetone. frontiersin.orgnih.gov

Influence of this compound Concentration

The concentration of 2,3,5-Triphenyltetrazolium chloride (TTC) is a critical parameter in viability assays, directly influencing the intensity of formazan formation and, consequently, the accuracy of the results. The optimal TTC concentration can vary significantly depending on the tissue type, organism, and the specific protocol employed.

Research has demonstrated that the optical density of the resulting formazan extract generally increases with higher TTC concentrations. For instance, in a study on wheat seed viability, concentrations of 1, 2, 5, 10, and 15 g·L⁻¹ TTC solutions were tested. The absorbance at 483 nm (OD₄₈₃) of the triphenylformazan (B7774302) (TTF) extract progressively increased with the rising TTC concentration. nih.gov

In the context of identifying cerebral infarcts in rats, a study compared TTC concentrations of 1%, 0.1%, and 0.05%. It was found that a 0.05% TTC solution provided high-contrast staining with clear demarcation between healthy and infarcted tissue. This lower concentration also minimized "nonspecific" staining of white matter structures like the corpus callosum and anterior commissures. Importantly, the infarct size measured with 0.05% TTC correlated well with measurements from slices stained with 1% and 0.1% TTC. nih.gov This indicates that for certain applications, a lower TTC concentration can be more economical and provide clearer results without compromising quantitative accuracy.

Conversely, some protocols for plant tissue cultures have established a standard incubation mixture using a higher concentration of 0.8% TTC. researchgate.net For bacterial viability assays, concentrations can also differ. For example, a method for detecting multidrug-resistant Mycobacterium tuberculosis utilized a TTC concentration of 0.625 µg/ml. ncats.io

The selection of TTC concentration is, therefore, a balance between achieving sufficient formazan production for detection and avoiding potential inhibitory effects or non-specific staining that can occur at higher concentrations.

Table 1: Comparison of 2,3,5-Triphenyltetrazolium chloride (TTC) Concentrations in Different Viability Assays

ApplicationOrganism/TissueTTC Concentration(s) TestedOptimal/Recommended ConcentrationReference
Seed ViabilityWheat Seeds1, 2, 5, 10, 15 g·L⁻¹Not explicitly stated, but OD increases with concentration nih.gov
Cerebral InfarctRat Brain1%, 0.1%, 0.05%0.05% nih.gov
Plant Tissue CultureAcer saccharum, Haplopappus gracilusNot specified0.8% researchgate.net
Bacterial ViabilityMycobacterium tuberculosisNot specified0.625 µg/ml ncats.io

Buffer Systems and pH Optimization

The buffer system and pH of the incubation solution are crucial for the enzymatic reduction of TTC to formazan. The appropriate buffer helps maintain a stable pH environment, which is essential for the optimal functioning of the dehydrogenase enzymes responsible for TTC reduction.

Commonly used buffer systems in TTC assays include phosphate-based buffers. For example, a standard protocol for plant tissue cultures utilizes a 0.05 M sodium phosphate (B84403) buffer. researchgate.net Similarly, a method for quantifying TTC reduction in Sinorhizobium meliloti employs a 50 mM sodium phosphate buffer at a pH of 7.5. nih.gov In seed viability testing of barley, potassium phosphate buffer has been used. frontiersin.org

The pH of the incubation medium is a critical factor that must be carefully optimized. Studies have shown that the pH can significantly affect both enzymatic and non-enzymatic reduction of TTC. For plant tissue cultures of Acer saccharum and Haplopappus gracilus, a pH of 7.5 was found to be optimal. researchgate.net

It is particularly important to avoid alkaline conditions, as high pH can lead to the non-enzymatic reduction of TTC, resulting in false-positive results. A study investigating the effects of pH on non-enzymatic TTC reduction in cheese whey and compost samples found that chemical reduction of TTC occurred at pH values greater than 9.5. nih.gov The rate of this chemical reduction increased with rising pH, peaking at a pH of 12. nih.gov Therefore, to ensure that the observed formazan production is a true measure of biological activity, the pH should generally be maintained in the neutral to slightly alkaline range, and not exceed 9.0. nih.gov

Table 2: Effect of pH on Non-enzymatic Reduction of 2,3,5-Triphenyltetrazolium chloride (TTC)

MediumpH LevelObservationReference
Cheese Whey> 9.5Non-enzymatic TTC reduction observed nih.gov
Compost> 11.0Non-enzymatic TTC reduction observed nih.gov
Cheese Whey & Compost12Maximum non-enzymatic TTC reduction nih.gov
Cheese Whey & Compost13No formazan detected nih.gov

Pre-treatment and Post-treatment Effects on Staining

The procedures performed before and after the TTC staining step can have a significant impact on the outcome and interpretation of the assay. These steps should be carefully considered and standardized to ensure reliable and reproducible results.

Pre-treatment Effects:

Pre-treatment of samples is often necessary to prepare them for staining or to establish appropriate controls. For instance, in studies of cancellous bone, pre-incubation with the respiratory chain toxin sodium azide (B81097) is used to create negative controls (necrotic cells). researchgate.net This allows for a clear distinction between vital and non-vital tissue staining.

In some in-vivo applications, pre-treatment is used to facilitate the delivery of TTC to the target tissue. For example, in experimental stroke models, a pre-treatment with mannitol (B672) can be used to osmotically open the blood-brain barrier, allowing for perfusion staining of the brain with TTC. ncats.io

The physical state of the sample can also be a pre-treatment consideration. For seed viability testing, pre-soaking and grinding the seeds before incubation in TTC has been shown to be an effective method. frontiersin.org

Post-treatment Effects:

Post-treatment procedures are primarily concerned with the extraction and quantification of the formazan product, as well as the potential for subsequent analysis of the stained tissue.

The choice of solvent for extracting the water-insoluble formazan is a critical post-treatment step. Different solvents can have varying efficiencies. A comparative analysis of formazan extraction from barley seeds found that a solution of 10% (w/v) trichloroacetic acid (TCA) in methanol was superior to acetone or methanol alone, yielding the highest recovery of formazan and the lowest background optical density. nih.gov For plant tissue cultures, 95% ethanol has been used to extract the formazan. researchgate.net

Furthermore, recent studies have explored the feasibility of using TTC-stained tissues for further molecular and histological analyses. It has been demonstrated that with optimized protocols, TTC-stained brain sections can be used for immunofluorescence analysis and western blotting. nih.gov This involves post-staining fixation, often with formaldehyde, which can preserve the tissue for subsequent protein analysis. A refined protocol for cardiac tissue involves a two-step staining process (perfusion and immersion) followed by Zamboni fixation, which allows for high-quality microscopic analysis of cell viability. nih.gov Keeping heart samples at a low temperature (4°C) during the staining process has also been suggested to help maintain cell viability and minimize tissue damage. nih.gov

Table 3: Comparison of Formazan Extraction Solvents

SolventSample TypeEfficacyReference
10% (w/v) Trichloroacetic Acid (TCA) in MethanolBarley SeedsSuperior to acetone or methanol alone nih.gov
95% EthanolPlant Tissue CulturesEffective for formazan extraction researchgate.net

Research Applications of 2,3,5 Triphenyltetrazolium Iodide in Plant Sciences

Assessment of Seed Viability and Germination Potential

The TTC test is widely employed to determine the viability of seeds, offering a quicker alternative to lengthy germination trials. frontiersin.orgnih.gov This biochemical assay is particularly useful for seeds that exhibit dormancy. oregonstate.edu The fundamental principle lies in the ability of dehydrogenase enzymes within living seed tissues to reduce the colorless 2,3,5-triphenyltetrazolium chloride to a red-colored formazan (B1609692). frontiersin.orgnih.gov The resulting staining pattern of the seed's embryo is then evaluated to assess viability. frontiersin.orgnih.gov

Topographical Evaluation and Staining Patterns in Seed Embryos

The interpretation of the TTC test relies on a topographical evaluation of the staining patterns within the seed embryo. frontiersin.orgnih.gov Viable seeds are identified by the presence of a pink or red stain on the embryonic tissues, indicating active respiration. researchgate.net Conversely, non-viable seeds remain unstained. researchgate.net

The specific location and extent of the red coloration are critical for an accurate assessment. For an embryo to be considered viable, essential structures like the shoot apex and the radicle tip must show staining. researchgate.net Different staining patterns can be observed, and not all staining indicates viability. For instance, in some cases, the entire embryo may stain a pink-red or pink color. researchgate.net In other viable patterns, only the growing points exhibit staining. researchgate.net It is the staining of these critical regions that signifies the seed's potential to germinate and develop into a normal plant.

In studies of wheat seeds, different categories of staining patterns have been identified, ranging from completely stained (viable) to unstained or lacking a fully developed embryo (non-viable). researchgate.netcabidigitallibrary.org Intermediate cases with light or partial staining are also recognized. cabidigitallibrary.org The staining of the radicula is particularly crucial; a non-stained radicula, even in an otherwise stained seed, indicates that the seed is not viable. cabidigitallibrary.org The mode of aging, whether natural or artificial, can also influence the TTC stainability pattern and its correlation with germination potential. researchgate.net

Methodological Adaptations for Diverse Seed Species

The successful application of the TTC test across a wide range of plant species often requires methodological adaptations to account for differences in seed coat permeability, structure, and chemical composition. cabidigitallibrary.orgresearchgate.net

For instance, in some species, pretreatments are necessary to allow the TTC solution to penetrate the seed. This can involve nicking the seed coat with a scalpel blade. researchgate.net For hard-seeded species, such as certain terrestrial orchids, chemical scarification using solutions like sodium hypochlorite (B82951) may be required to improve the reliability of the test. researchgate.net The concentration of the scarification agent and the duration of the treatment are critical factors that need to be optimized for each species. researchgate.net

The concentration of the TTC solution and the incubation conditions (temperature and duration) are also key variables that need to be adjusted. While a 1% TTC solution is commonly used, concentrations can be adapted based on the specific seed type. researchgate.netcabidigitallibrary.org For example, studies on triticale seeds have focused on optimizing preconditioning, preparation, and staining methods for reliable results. scielo.br Similarly, research on barley has led to the development of a spectrophotometric assay using a 10% trichloroacetic acid (TCA)/methanol (B129727) solution for formazan extraction, which proved superior to acetone (B3395972) or methanol-only methods. frontiersin.orgnih.gov

For seeds with pigmented coats that could interfere with the visual assessment of the red formazan, specific protocols have been developed. In some cases, the seed coat must be removed before staining. nih.gov Furthermore, vacuum infiltration has been shown to be a successful technique to facilitate the permeation of the stain into the seeds of some species. researchgate.net

Viability Assessment in Plant Tissues and Organs

The utility of 2,3,5-triphenyltetrazolium chloride extends beyond seeds to the assessment of viability in a variety of plant tissues and organs. The underlying principle remains the same: the reduction of TTC to red formazan by dehydrogenase enzymes in living, respiring cells. researchgate.net This method provides a rapid and effective means to evaluate the health and metabolic activity of different plant parts.

Analysis of Root, Stem, and Leaf Viability

The TTC test is a valuable tool for assessing the viability of vegetative tissues such as roots, stems, and leaves. researchgate.net This is particularly important in studies involving environmental stress, pathogenesis, or the effects of various treatments on plant health.

A significant challenge in applying the TTC test to green tissues is the interference from pigments like chlorophyll, which are extracted along with the formazan when using solvents like 95% ethanol (B145695) and can affect the spectrophotometric reading at 485 nm. nih.gov To address this, a water-based TTC partitioning method using n-hexane has been developed. nih.gov This refined method effectively separates the interfering pigments into the hexane (B92381) layer, allowing for a more accurate and sensitive evaluation of tissue viability. nih.gov This improved technique has been successfully used to assess the viability of chill-stressed waxapple (Syzygium samarangense) plants, providing a more precise measure of the physiological state of various plant tissues compared to methods like electrolyte leakage. nih.gov

Evaluation of Plant Cell Suspension Cultures and Protoplast Activity

The TTC assay is also adapted for determining the viability of plant cell suspension cultures and protoplasts. In this context, viable cells or protoplasts reduce TTC to a red formazan due to the activity of oxidoreductases. lifeasible.com This allows for a quantitative assessment of cell viability, which is crucial in various in vitro studies, including genetic transformation and cryopreservation.

For suspension cultures of species like Acer saccharum and Haplopappus gracilus, optimal conditions for the TTC assay have been established. This typically involves incubating the cells in a solution containing TTC, followed by the extraction of the red formazan with 95% ethanol and measurement of absorbance at 485 nm. researchgate.netcdnsciencepub.com Studies have shown a quantitative correlation between the results of the TTC assay and other viability tests, such as plating in agar (B569324), when cells are subjected to stresses like freezing and plasmolysis. researchgate.netcdnsciencepub.com

However, it is important to note that the parameters of the TTC assay, such as pH, TTC concentration, and incubation time, can be influenced by factors like the age of the culture and shear stress. osti.gov This variability can sometimes lead to discrepancies when compared to other viability staining methods like Evans Blue. osti.gov Despite these considerations, the TTC method remains a widely used and valuable tool for assessing the viability of plant cell cultures and protoplasts, with researchers continuing to refine protocols for specific cell lines and experimental conditions.

Pollen Viability Studies

The assessment of pollen viability is critical for plant breeding, genetic studies, and understanding reproductive biology. nih.gov The 2,3,5-triphenyltetrazolium chloride (TTC) test offers a rapid method for estimating pollen viability by staining viable pollen grains. nih.govusda.gov In this test, pollen grains that are metabolically active will reduce the colorless TTC to a red or orange formazan, indicating viability. nih.gov

However, the reliability of the TTC test for pollen can vary among species. While it has been reported as satisfactory for maize pollen, studies on some fruit pollens, such as apple, peach, pear, and grape, have shown that pollen grains may stain red even when they are unable to germinate, suggesting that TTC may not be a reliable indicator of viability for these species. usda.govcabidigitallibrary.org In a study on cherry laurel (Prunus laurocerasus), the TTC staining test was found to be a better estimator of pollen viability than the iodine potassium iodide (IKI) test, although both showed a low correlation with actual pollen germination rates. nih.govnih.gov

For some species, like pine, the TTC test has been compared with germination on agar to evaluate its potential use in tree breeding programs. usda.gov In lisianthus (Eustoma grandiflorum), the TTC method was the only one of five chemical staining methods tested that did not stain dead pollen, highlighting its potential for distinguishing viable from non-viable pollen in this species. icm.edu.pl These findings underscore the importance of validating the TTC test against germination assays for each species to ensure its accuracy as an indicator of pollen viability.

Research Applications of 2,3,5 Triphenyltetrazolium Iodide in Microbiology

Microbial Viability and Metabolic Activity Assessment

The core principle behind the use of TTC in viability and metabolic activity assessment lies in its reduction by cellular enzymes, primarily dehydrogenases, which are integral to respiratory processes. In its oxidized state, TTC is a colorless, water-soluble compound. However, in the presence of metabolically active microorganisms, it accepts electrons from the electron transport chain and is reduced to the water-insoluble, red-colored compound 1,3,5-triphenylformazan (B1222628) (TPF). The intensity of the red color is proportional to the level of enzymatic activity, providing a quantifiable measure of cellular viability and metabolic rate.

Bacterial Viability and Enumeration Assays

The TTC assay is a widely adopted method for determining the viability of various bacterial species and for their enumeration. The reduction of TTC to red formazan (B1609692) by viable bacterial cells allows for a straightforward colorimetric quantification of metabolic activity, which can be correlated with the number of living bacteria. asm.org

One of the key applications of TTC is in the enumeration of aerobic bacteria. For instance, nutrient agar (B569324) supplemented with TTC facilitates the convenient counting of bacterial colonies. droptestkits.com In a study on pasteurized milk, TTC was added to Plate Count Agar (PCA) to determine the frequency of microorganisms. The results indicated that a significant percentage of microorganisms present were unable to reduce TTC, highlighting the importance of understanding the metabolic state of bacteria in such samples. scielo.br

The correlation between TTC reduction and viable cell count has been established for various bacteria. For example, in cultures of Escherichia coli and Staphylococcus aureus, the intensity of the red formazan produced was found to be proportional to the number of actively growing bacteria under controlled conditions. asm.org A protocol for quantifying the cell redox potential in Sinorhizobium meliloti using TTC demonstrated that cells in the exponential growth phase exhibited a higher redox potential compared to those in the stationary phase, indicating a direct link between metabolic activity and growth stage. nih.govnih.gov

Table 1: Research Findings on Bacterial Viability and Enumeration using TTC

Bacterial SpeciesApplicationKey FindingsReference(s)
Escherichia coliEnumeration in water and foodChromogenic agar with TTC allows for simultaneous enumeration. droptestkits.comresearchgate.netnih.govfda.gov droptestkits.comresearchgate.netnih.govfda.gov
Staphylococcus aureusViability assessmentColor intensity of reduced TTC correlates with the number of actively growing bacteria. asm.org asm.org
Sinorhizobium melilotiCell redox potentialExponential phase cells show higher TTC reduction, indicating greater metabolic activity. nih.govnih.gov nih.govnih.gov
Bacteria in pasteurized milkEnumerationA high percentage of bacteria may not reduce TTC, indicating a dormant or non-respiring state. scielo.br scielo.br

Fungal and Yeast Metabolic Activity and Viability

The TTC assay is also a valuable tool for assessing the metabolic activity and viability of fungi and yeasts. Similar to bacteria, viable fungal and yeast cells with active mitochondrial respiratory chains can reduce TTC to formazan.

In the case of the yeast Saccharomyces cerevisiae, TTC staining is used to distinguish mitochondrial activity. nih.govresearchgate.net Studies have identified that ubiquinol-cytochrome c oxidoreductase is a key enzyme involved in the reduction of TTC in this yeast. nih.govresearchgate.net The color change provides a visual indicator of the functionality of the electron transport system. nih.gov

For pathogenic fungi like Candida albicans, viability assays using tetrazolium salts such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a compound related to TTC, have been developed. These assays show a good correlation with the ability of the yeast cells to divide. nih.gov The reduction of the tetrazolium salt provides a quantitative measure of fungal viability, which is crucial for assessing the efficacy of antifungal agents. nih.govnih.govresearchgate.net

Research on Fusarium semitectum, a plant pathogenic fungus, has explored the use of TTC to detect its viability in soybean seeds. researchgate.netscielo.brscielo.br The study highlighted that the time of incubation, TTC concentration, and inoculum dilution are critical factors that influence the results. researchgate.netscielo.br

Table 2: Research Findings on Fungal and Yeast Viability using TTC and related Tetrazolium Salts

Fungal/Yeast SpeciesApplicationKey FindingsReference(s)
Saccharomyces cerevisiaeMitochondrial activity assessmentTTC reduction is linked to ubiquinol-cytochrome c oxidoreductase activity, indicating respiratory function. nih.govresearchgate.netresearchgate.net nih.govresearchgate.netresearchgate.net
Candida albicansViability and antifungal susceptibility testingTetrazolium salt reduction correlates well with the ability of cells to divide, providing a measure of viability. nih.govnih.govnih.govresearchgate.net nih.govnih.govnih.govresearchgate.net
Fusarium semitectumViability detection in seedsThe TTC assay is a viable screening test, with results dependent on incubation time, TTC concentration, and inoculum size. researchgate.netscielo.brscielo.br researchgate.netscielo.brscielo.br
Aspergillus fumigatusViability assessmentLive hyphae readily reduce MTT, providing a clear visual distinction from non-viable hyphae. nih.gov nih.gov

Algal Species Viability Assessment

The TTC assay has been adapted for assessing the viability of various algal species. The principle remains the same: metabolically active algal cells reduce TTC, and the resulting formazan can be quantified. This is particularly important in ecological studies for understanding phytoplankton population dynamics.

Environmental factors such as temperature, light intensity, pH, and nutrient availability significantly impact algal growth and metabolism. researchgate.netmdpi.comfazpublishing.comresearchgate.netksu.edu.sa These factors, in turn, influence the TTC reduction capacity of the algal cells. For example, studies have shown that the growth of microalgae like Scenedesmus obliquus is optimal at specific light intensities and temperatures. fazpublishing.com Understanding these influences is crucial for accurate viability assessments using TTC.

Table 3: Factors Influencing Algal Viability and Growth

FactorEffect on Algal Growth and MetabolismReference(s)
TemperatureInfluences growth rate, cell size, and biochemical composition. mdpi.comresearchgate.net mdpi.comresearchgate.net
LightEssential for photosynthesis; both intensity and photoperiod affect growth. mdpi.comfazpublishing.com mdpi.comfazpublishing.com
pHAffects nutrient uptake and cellular processes. mdpi.com mdpi.com
NutrientsAvailability of nitrogen, phosphorus, and other micronutrients is critical for growth and biomass production. researchgate.netksu.edu.sa researchgate.netksu.edu.sa

Biofilm Metabolic State and Anti-biofilm Agent Efficacy Research

Bacterial biofilms, structured communities of bacteria embedded in a self-produced matrix, exhibit high resistance to antimicrobial agents. nih.gov Assessing the metabolic state of biofilms is crucial for understanding their resistance mechanisms and for evaluating the efficacy of anti-biofilm agents. The TTC assay provides a valuable method for quantifying the metabolic activity of biofilm cells. springernature.come3s-conferences.org

For instance, studies on Pseudomonas aeruginosa biofilms have utilized TTC assays to determine the Minimum Biofilm Inhibitory Concentration (MBIC) of antibiotics. nih.govresearchgate.net The TTC assay was found to be more sensitive than other methods like the crystal violet (CV) assay in detecting lower amounts of biofilm. nih.govresearchgate.net Similarly, the TTC assay has been employed to evaluate the effect of various antimicrobial agents on Staphylococcus aureus biofilms, providing insights into their metabolic activity under stress conditions. nih.govmdpi.comresearchgate.netnih.govnih.govfrontiersin.orgbohrium.commdpi.com

The efficacy of novel anti-biofilm agents, such as silver nanoparticles, has also been assessed using the TTC method. e3s-conferences.org By measuring the reduction in formazan production, researchers can quantify the inhibitory effect of these agents on the metabolic activity of the biofilm. e3s-conferences.orgresearchgate.net

Table 4: Research Findings on Biofilm Metabolic State and Anti-biofilm Agent Efficacy using TTC

Bacterial SpeciesApplicationKey FindingsReference(s)
Pseudomonas aeruginosaAnti-biofilm agent efficacy testingThe TTC assay is a sensitive method for determining the MBIC of antibiotics and is more sensitive than the CV assay. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
Staphylococcus aureusBiofilm metabolic activity and drug susceptibilityTTC staining reveals the metabolic state of biofilms and their response to antibiotics and other stressors. nih.govmdpi.comresearchgate.netnih.govnih.govfrontiersin.orgbohrium.commdpi.com nih.govmdpi.comresearchgate.netnih.govnih.govfrontiersin.orgbohrium.commdpi.com
Various environmental strainsEfficacy of silver nanoparticlesThe TTC assay can quantify the inhibition of dehydrogenase activity in biofilms treated with silver nanoparticles. e3s-conferences.orgresearchgate.net e3s-conferences.orgresearchgate.net

Research Applications of 2,3,5 Triphenyltetrazolium Iodide in Animal Tissue Studies

Quantification of Ischemic Injury and Tissue Infarction

The size of an infarct is a critical determinant in evaluating the extent of ischemic damage in animal models of stroke and other ischemic conditions. scielo.br TTC staining is a widely accepted and frequently utilized histochemical method for the reliable and efficient macroscopic identification and quantification of infarcted tissue. scielo.brresearchgate.net This technique provides an accurate and inexpensive means to determine the size and location of infarcts. researchgate.net

The principle of TTC staining is based on the enzymatic reduction of TTC by dehydrogenases in intact mitochondria, which produces the carmine-red product, formazan (B1609692). scielo.br Healthy tissue with normal enzyme levels stains a deep red, while ischemic or infarcted tissue, lacking these enzymes, remains unstained. wikipedia.orgahajournals.org This clear demarcation allows for the quantification of the injured area. nih.gov

In rodent models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, TTC staining is a cornerstone for evaluating infarct size. researchgate.netnih.gov Following the ischemic event, the brain is sectioned and incubated in a TTC solution. jove.comthe-jcen.org The resulting stained sections clearly delineate the healthy, red-stained tissue from the pale, infarcted regions. jove.com

The method has been validated against other histological stains, such as hematoxylin (B73222) and eosin (B541160) (H&E), showing a significant correlation in the measurement of infarct size, particularly 24 to 48 hours post-ischemia. ahajournals.orgnih.gov For quantifying ischemic injury after 6 hours of MCAO in cats, the TTC immersion method has been reported to be more reproducible and simpler than H&E staining. nih.gov However, at very early time points, such as 6 hours post-occlusion in rats, the demarcation provided by TTC can be less reliable. ahajournals.org Optimized protocols for TTC staining have been developed that not only allow for accurate infarct volume assessment but also preserve the tissue for subsequent immunofluorescence analyses, thereby reducing the number of animals required for research. nih.govresearchgate.net

Table 1: Research Findings on TTC Application in Cerebral Ischemia

Animal Model Key Findings Reference
Rat (MCAO) TTC staining is a rapid, convenient, and reliable method for quantifying cerebral infarction 24 hours after ischemia. nih.gov
Cat (MCAO) TTC immersion is more reproducible than H&E staining for quantifying ischemic injury after 6 hours of occlusion. nih.gov
Rat (MCAO) Optimized TTC protocols allow for subsequent immunofluorescence analysis of microglia, astrocytes, and neuroblasts. nih.govresearchgate.net
Rat Intracardiac perfusion of TTC is an accurate method to detect infarcted tissue 24 and 48 hours after ischemia onset. ahajournals.org
Rat TTC staining can be used to quantify ischemic injury and cerebroprotection in brain slices. nih.gov

TTC staining is a gold-standard method for the postmortem determination of myocardial infarct size in animal models. researchgate.netnih.gov It is frequently used to assess the efficacy of cardioprotective strategies in the context of ischemia/reperfusion injury. researchgate.netnih.gov The technique reliably quantifies the extent of irreversible ischemic injury following coronary artery occlusion. nih.gov

In models of myocardial infarction, the heart is typically sliced and immersed in a TTC solution at 37°C. nih.govnih.gov The viable myocardium, rich in mitochondrial dehydrogenases, converts the colorless TTC into a red formazan precipitate, while the infarcted, non-viable tissue remains unstained. researchgate.netnih.gov This method can detect ischemic injury as early as 30 minutes after coronary occlusion in rats, with all hearts showing clear demarcation by 3-6 hours. nih.gov The accuracy of TTC in sizing established infarcts correlates well with conventional histological studies. nih.gov Refinements to the standard protocol, such as a two-step perfusion and immersion process followed by fixation, have been shown to yield high-quality images with sharp boundary delineation, allowing for microscopic analysis and more precise quantification of cardiac injury. nih.govresearchgate.net

Table 2: Research Findings on TTC Application in Myocardial Infarction

Animal Model Key Findings Reference
Rat TTC reliably quantifies infarct size and can detect ischemic injury as early as 30 minutes after coronary occlusion. nih.gov
Mouse A refined TTC assay with a two-step staining process allows for high-quality microscopic imaging and precise delineation of the infarct. nih.govresearchgate.net
Rabbit After short periods of reperfusion, infarct size measurement by propidium (B1200493) iodide fluorescence is more reliable than by TTC staining. nih.gov
Mouse An optimized ex vivo staining protocol improves color intensity and border delineation for more accurate infarct quantification. nih.gov
Human (Autopsy) TTC staining is a sensitive method for detecting acute myocardial infarction, especially when survival time is less than four hours. nih.govnih.gov

The utility of TTC staining extends beyond cerebral and cardiac tissues. It has been employed to assess cell viability and tissue damage in various other organ systems following ischemic insults or other forms of injury. For instance, TTC has been used to visualize acutely treated tissues in swine renal denervation models. researchgate.net

Recent studies have also explored the applicability of TTC staining for evaluating the vitality of bone tissue. In a study using sheep femoral heads, TTC staining indicated the detectability of vital cells in bone slices up to 4 hours after explantation, suggesting its potential as a tool for the rapid macroscopic assessment of bone tissue viability. researchgate.net Furthermore, TTC staining has been utilized in studies of liver and lung tissue to determine cell viability following microwave thermal ablation, where it helps to delineate the zones of complete ablation from transitional and healthy tissue. k-state.edu

Methodological Nuances for In Vivo and Ex Vivo Staining in Animal Models

The application of TTC staining can be broadly categorized into in vivo and ex vivo methods, each with its own set of procedures and considerations.

Ex vivo staining is the more common approach, where the organ is harvested, sectioned, and then incubated in a TTC solution. nih.govnih.gov This method is straightforward and widely used for assessing infarcts in the brain and heart. nih.govnih.gov For myocardial studies in mice, an optimized ex vivo protocol involves perfusing the heart with saline to wash out blood, which enhances the red/white contrast, followed by incubation in TTC. nih.gov This approach avoids the complexities and potential failures of in vivo injections. nih.gov

In vivo staining involves introducing the TTC solution into the animal's circulatory system, typically via intracardiac perfusion, before the organ is harvested. ahajournals.orgnih.gov This method can be advantageous as it may stain the tissue more thoroughly than surface incubation. southalabama.edu Studies comparing the two methods in a rat model of cerebral ischemia found that at 24 and 48 hours post-occlusion, both intracardiac perfusion and immersion of brain sections yielded clearly defined infarcts that correlated well with H&E staining. ahajournals.org However, the timing of reperfusion and the staining method can influence the measured infarct volume, highlighting the importance of methodological consistency. nih.gov For myocardial studies, some researchers prefer perfusing the heart with TTC via a Langendorff apparatus to ensure the tissue is stained throughout. southalabama.edu

Refined protocols often combine aspects of both, for instance, a two-step process involving perfusion followed by immersion has been developed for mouse hearts to improve the quality and accuracy of the staining. nih.govresearchgate.net The choice between in vivo and ex vivo staining depends on the specific research question, the animal model, and the tissue being studied. nih.govnih.gov

Comparative Methodological Research of 2,3,5 Triphenyltetrazolium Iodide Assays

Comparative Analysis with Other Tetrazolium Salts (e.g., MTT, XTT, WST)

The 2,3,5-triphenyltetrazolium chloride (TTC) assay, while a foundational method for assessing cell viability, exists within a broader family of tetrazolium salts, each with distinct characteristics. The most commonly used alternatives include MTT, XTT, and WST-1. These compounds share the same basic principle: they are reduced by metabolically active cells to produce a colored formazan (B1609692) product. However, they differ significantly in their chemical properties, which in turn affects their application and the interpretation of results.

Differential Solubility and Formazan Characteristics

A primary distinguishing feature among tetrazolium salts is the solubility of both the salt itself and its resulting formazan product. TTC and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are positively charged molecules that can readily penetrate viable eukaryotic cells. nih.gov Upon reduction, they form water-insoluble formazan crystals. nih.govnih.gov This necessitates a solubilization step, typically involving organic solvents like dimethyl sulfoxide (B87167) (DMSO) or isopropanol, before the absorbance can be measured. nih.govscielo.br This additional step can be time-consuming and introduce potential errors. creative-bioarray.com

In contrast, second-generation tetrazolium salts such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and WSTs (Water-Soluble Tetrazolium salts) are negatively charged and largely cell-impermeable. researchgate.net Their reduction is thought to occur at the cell surface or via trans-plasma membrane electron transport. researchgate.net A key advantage of these salts is that they produce water-soluble formazan products, eliminating the need for a solubilization step and allowing for simpler and faster assays. creative-bioarray.comconicet.gov.arnih.gov For instance, the formazan from XTT is orange and water-soluble, while the formazan from WST-8 is also water-soluble and gives an orange-colored product. creative-bioarray.comnih.govnih.gov The water solubility of the formazan from newer generation salts like WST-1 is a significant advantage, contributing to higher sensitivity and a wider dynamic range compared to XTT. takarabio.com

Table 1: Comparison of Formazan Solubility for Different Tetrazolium Salts

Tetrazolium SaltFormazan Solubility
2,3,5-Triphenyltetrazolium Iodide (TTC) Water-insoluble
MTT Water-insoluble
XTT Water-soluble
WST-1 Water-soluble
WST-8 Water-soluble

Variations in Assay Sensitivity and Specificity

The sensitivity and specificity of tetrazolium salt assays can vary depending on the specific salt used and the cell type being studied. While the MTT assay was the first of its kind developed for high-throughput screening, newer salts often offer improved sensitivity. creative-bioarray.com For example, WST-1 is considered to have higher sensitivity and a broader dynamic range than both MTT and XTT. takarabio.com Similarly, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is reported to produce a darker formazan product, leading to a more sensitive and accurate absorbance reading. creative-bioarray.com

In a study comparing MTT, XTT, and WST-8 for quantifying Leishmania promastigotes, WST-8 was found to be the most effectively metabolized salt by Leishmania guyanensis, resulting in the highest sensitivity. nih.gov The choice of tetrazolium salt can therefore be critical for obtaining reliable results, and the optimal salt may differ between cell types and experimental conditions. The absorbance values in MTT assays have been shown to be consistent across different cell densities for some cell lines, while for others, they decrease with lower cell density. nih.gov

Significance of Electron Acceptors and Mediators

The reduction of certain tetrazolium salts, particularly the second-generation, cell-impermeable ones like XTT and WSTs, often requires the presence of an intermediate electron acceptor (IEA) or mediator. researchgate.netresearchgate.net These molecules facilitate the transfer of electrons from cellular reductants to the tetrazolium salt. researchgate.net Phenazine (B1670421) methosulfate (PMS) and its more stable analogue, 1-methoxy-5-methylphenazinium methyl sulfate (B86663) (mPMS), are commonly used mediators. researchgate.netconicet.gov.ar For instance, the CyQUANT XTT Cell Viability Assay utilizes an electron coupling reagent to form a reactive intermediate that aids in the reduction of XTT. thermofisher.com

The use of IEAs can significantly enhance the efficiency of formazan production. nih.gov Studies have shown that quinonoids like menadione (B1676200) and co-enzyme Q0 can markedly increase the amount of MTT-formazan produced by activated cells. nih.gov However, the choice of IEA is crucial, as some can increase the baseline absorbance in the absence of viable cells, potentially confounding the results. nih.gov For example, while phenazine methosulfate is widely used, it has been observed to increase the baseline in some assays. nih.gov Therefore, the selection and optimization of an appropriate IEA are critical for assays that rely on them.

Comparison with Non-Tetrazolium Based Viability Methodologies (e.g., Fluorescein (B123965) Diacetate, Evans Blue, Resazurin)

Beyond the tetrazolium family, a variety of other methods are employed to assess cell viability, each with its own underlying principle. These include assays based on membrane integrity, such as those using Evans Blue or trypan blue, and metabolic assays like those utilizing fluorescein diacetate or resazurin (B115843).

Evans Blue and trypan blue are exclusion dyes, meaning they can only enter cells with compromised plasma membranes. Therefore, they are used to identify non-viable cells. In contrast, the TTC assay identifies viable cells through their metabolic activity.

Fluorescein diacetate (FDA) is a non-fluorescent molecule that can freely pass through the membranes of viable cells. Once inside, intracellular esterases cleave the diacetate group, producing the fluorescent compound fluorescein. This method, like the TTC assay, relies on enzymatic activity within living cells.

Resazurin , a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. researchgate.netnih.gov This assay, also known as the AlamarBlue assay, is similar to the TTC assay in that it measures metabolic activity. nih.gov However, a key difference is that both resazurin and its reduced product, resorufin, are water-soluble, which simplifies the assay protocol. nih.gov Resazurin-based assays are generally considered to be highly sensitive and can be more reliable than tetrazolium-based assays in certain contexts, as they may be less prone to interference from some compounds. researchgate.net

Table 2: Comparison of TTC with Non-Tetrazolium Viability Assays

AssayPrincipleMeasured inTarget
This compound (TTC) Enzymatic reduction of tetrazolium salt to colored formazanViable cellsDehydrogenase activity
Fluorescein Diacetate (FDA) Enzymatic hydrolysis to a fluorescent productViable cellsIntracellular esterases
Evans Blue Dye exclusion by intact membranesNon-viable cellsMembrane integrity
Resazurin (AlamarBlue) Reduction of resazurin to fluorescent resorufinViable cellsMetabolic activity

Cross-Validation and Correlation Studies with Alternative Viability Indicators

To ensure the accuracy and reliability of viability assessments, it is often beneficial to cross-validate results from the TTC assay with those from other methods. Correlation studies can help to establish the degree of agreement between different indicators of cell viability.

For instance, a refined TTC assay for detecting myocardial injury has shown a strong correlation with in-vivo imaging techniques like late gadolinium enhancement (LGE) and manganese-enhanced MRI (MEMRI). researchgate.netresearchgate.net In one study, the myocardial infarct size derived by the refined TTC assay demonstrated a significant correlation with MEMRI images (R² = 0.98). researchgate.netnih.gov This high degree of correlation suggests that the TTC assay can provide an accurate ex-vivo measure of tissue viability that corresponds well with in-vivo assessments.

Similarly, studies comparing resazurin-based assays with the MTT assay have found a high correlation between the two methods. For example, in the KeratinoSens™ assay, the IC50 and IC30 values measured with both the MTT and a resazurin-based assay (PrestoBlue®) showed a strong correlation (R² of 0.97 and 0.95, respectively). researchgate.net This indicates that in many applications, these assays can be used interchangeably to assess cytotoxicity and cell viability.

Furthermore, in the context of seed viability, a spectrophotometric method using TTC has been developed and validated. frontiersin.org This method showed a strong linear relationship between the amount of formazan extracted and the proportion of viable seeds in a given lot. frontiersin.orgresearchgate.net This demonstrates the utility of TTC as a quantitative indicator of viability in botanical applications when properly calibrated and standardized.

Advanced Research Perspectives and Future Directions for 2,3,5 Triphenyltetrazolium Iodide

Limitations and Potential Research Artifacts of 2,3,5-Triphenyltetrazolium Iodide Assays

Despite its widespread use, the TTC assay is not without its limitations and potential for producing research artifacts. A critical understanding of these constraints is essential for the accurate interpretation of results.

One of the primary limitations is the variability in assay protocols . Factors such as TTC concentration, incubation time, and the solvent used for formazan (B1609692) extraction can significantly influence the outcome. frontiersin.orgnih.gov TTC concentrations can range from 0.1% to 1%, and incubation times can vary from a few hours to over 24 hours, with both variables correlating with the amount of formazan produced. frontiersin.orgnih.gov The choice of solvent to extract the insoluble formazan is also critical, as different solvents have varying efficiencies and can affect the stability of the optical density readings. frontiersin.org For instance, acetone (B3395972) has been shown to be inferior to methanol (B129727) for formazan extraction in some studies. frontiersin.org

Confounding factors present in biological samples can also lead to artifacts. The presence of natural pigments in plant tissues, for example, can interfere with the colorimetric quantification of formazan, necessitating bleaching steps to improve accuracy. frontiersin.org Furthermore, not all microorganisms are capable of reducing TTC, which can lead to an underestimation of viable cells in mixed microbial populations. researchgate.net

The chemical properties of TTC itself can be a source of artifacts. TTC is sensitive to light and can decompose, requiring careful handling and storage. sigmaaldrich.comcarlroth.com Additionally, some compounds under investigation can directly interfere with the reduction of TTC to formazan, leading to false results. For example, certain glycolysis inhibitors have been shown to interfere with the MTT assay, a similar tetrazolium-based assay, and such interferences are a potential concern for TTC assays as well. nih.gov

A significant area of concern is the interference of TTC staining with downstream analytical techniques . While TTC is excellent for visualizing infarcts in stroke models, the staining process was traditionally thought to compromise the tissue for subsequent molecular analyses like immunohistochemistry and Western blotting. nih.gov However, recent research has shown that with optimized protocols, TTC-stained brain tissues can be used for these applications, allowing for more data to be extracted from a single animal model and reducing the number of animals used in research. nih.govnih.gov Despite these advancements, careful validation is still required to ensure that the TTC staining process does not alter the expression or detection of the specific molecules of interest. nih.gov

Table 1: Limitations and Mitigating Strategies for TTC Assays

LimitationDescriptionPotential Mitigating Strategies
Protocol Variability Inconsistencies in TTC concentration, incubation time, and solvents lead to variable results. frontiersin.orgnih.govStandardization of protocols, optimization of incubation parameters for specific cell/tissue types.
Confounding Factors Interference from endogenous pigments or the inability of some organisms to reduce TTC. frontiersin.orgresearchgate.netInclusion of appropriate controls, use of bleaching agents for pigmented tissues.
Chemical Instability TTC is light-sensitive and can degrade. sigmaaldrich.comcarlroth.comStorage in dark conditions, use of freshly prepared solutions.
Interference with Downstream Analyses TTC staining can affect subsequent immunohistochemistry or molecular biology techniques. nih.govOptimization of post-staining fixation and processing protocols, use of validated methods for TTC-stained tissue.
Direct Chemical Interference Test compounds may directly reduce TTC or inhibit dehydrogenase enzymes. nih.govInclusion of cell-free controls to test for direct reduction of TTC by the compound.

Integration with Advanced Analytical and Imaging Technologies

To overcome some of its limitations and to extract more comprehensive data, TTC is increasingly being integrated with advanced analytical and imaging technologies. These integrated approaches provide a more nuanced understanding of cellular viability and metabolic function.

Spectrophotometry remains a cornerstone for quantifying formazan production in a high-throughput manner. frontiersin.orgnih.gov By extracting the formazan and measuring its absorbance, researchers can obtain quantitative data on cell viability, which is particularly useful for screening large numbers of samples, such as in seed viability testing or cytotoxicity assays. frontiersin.orgnih.govnih.gov The development of robust spectrophotometric assays has been a focus of research to improve accuracy and reliability. frontiersin.org

The combination of TTC staining with advanced microscopy techniques like confocal microscopy and immunofluorescence is a powerful approach. This allows for the precise localization of viable and non-viable cells within a tissue, alongside the visualization of specific cellular structures or proteins. nih.govevidentscientific.com For example, in stroke research, TTC-stained brain sections can be co-labeled with antibodies against specific cell markers to investigate the response of different cell types within the infarct and penumbra regions. nih.gov Optimized protocols now enable high-quality immunofluorescence imaging from TTC-stained tissues, providing detailed spatial information that was previously difficult to obtain. nih.govscience.gov

A refined imaging technique, termed redTTC , has been developed to enhance the visualization of viable cardiomyocytes at a cellular resolution. This method provides high-quality images with sharp boundaries, allowing for a more precise delineation of the infarct zone in myocardial infarction studies. mdpi.com

Furthermore, TTC is being used in conjunction with mass spectrometry-based metabolomics . mdpi.comnih.gov This integrated "multi-omics" approach allows researchers to correlate cellular viability (as determined by TTC) with changes in the metabolome. mdpi.comnih.gov For example, in studies of plant senescence, root activity measured by the TTC method can be linked to transcriptomic and metabolomic changes to identify key regulatory pathways. mdpi.com In nanotoxicology, metabolomics is emerging as a powerful tool to assess the cellular impact of nanoparticles, complementing traditional viability assays like the TTC test, which can sometimes be subject to interference from the nanoparticles themselves. nih.govrsc.org

Table 2: Integration of TTC with Advanced Technologies

TechnologyApplication with TTCAdvantages
Spectrophotometry High-throughput quantification of formazan for viability screening. frontiersin.orgnih.govnih.govRapid, quantitative, and suitable for large sample numbers.
Confocal Microscopy & Immunofluorescence Co-localization of viable/non-viable regions with specific cellular markers. nih.govevidentscientific.comscience.govProvides detailed spatial information and cell-specific responses.
redTTC Imaging High-resolution imaging of viable cardiomyocytes. mdpi.comPrecise delineation of infarct zones and cellular viability tracking.
Mass Spectrometry (Metabolomics) Correlating cell viability with metabolic profiles. mdpi.comnih.govrsc.orgProvides a deeper understanding of the molecular mechanisms underlying changes in viability.
Membrane Filtration Determination of microbial death rates in response to germicides. nih.govIncreases sensitivity and allows for same-day results.

Prospective Research Avenues and Emerging Applications

The fundamental principle of TTC as an indicator of metabolic activity continues to open up new research avenues and emerging applications beyond its traditional uses.

An important emerging application is in drug susceptibility testing for clinically relevant pathogens. Recently, TTC has been shown to be a promising colorimetric indicator for determining the minimum inhibitory concentration (MIC) of drugs against nontuberculous mycobacteria, offering an easier and clearer readout compared to traditional methods. nih.gov Its use in determining the efficacy of germicides and preservatives is also an area of active research, providing a more rapid assessment of microbial death rates than standard plating techniques. nih.gov

The field of nanotoxicology represents another significant area for the future application of TTC. As the use of nanoparticles in consumer products and medicine increases, there is a critical need for reliable methods to assess their potential toxicity. nih.govoiccpress.com While some nanoparticles can interfere with the assay, TTC is still employed, often in conjunction with other methods, to evaluate the impact of nanomaterials on cell viability and mitochondrial function. nih.govrsc.org

In the realm of biotechnology and enzyme screening , TTC-based assays are being developed to rapidly screen for specific enzyme activities. For instance, a high-throughput screening assay using TTC has been developed to detect ω-transaminase activity, facilitating the discovery of novel enzymes for biocatalysis. nih.gov

The burgeoning field of tissue engineering and regenerative medicine also presents exciting opportunities for the application of TTC. gatech.edunih.govnih.govstemcellcouncil.comnumberanalytics.com Assessing the viability of cells within three-dimensional tissue-engineered constructs is crucial for evaluating their functionality and potential for transplantation. TTC staining can provide a relatively simple and cost-effective method to visualize the distribution of viable cells within these constructs.

Furthermore, research continues to elucidate the precise molecular mechanisms of TTC reduction. Studies in Saccharomyces cerevisiae have identified ubiquinol-cytochrome c oxidoreductase (Complex III) of the mitochondrial electron transport chain as the primary enzyme responsible for TTC reduction. nih.gov A deeper understanding of the underlying biochemistry will undoubtedly lead to the development of more specific and sensitive tetrazolium-based assays for assessing mitochondrial function and dysfunction in various disease models. The correlation of TTC reduction with the exponential growth phase of cultured mammalian cells also suggests its potential as a physiological marker in cell culture and hybridoma technology. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,5-Triphenyltetrazolium iodide, and how does purity impact experimental reproducibility?

  • Methodological Answer : The compound is synthesized via cyclization reactions involving hydrazides or hydrazines, often with iodide substitution. For example, X-ray crystallography confirms its monoclinic crystal system (space group P2₁/c) with lattice parameters a = 9.6541 Å, b = 30.9983 Å, c = 24.3469 Å, and β = 97.930° . Purity (≥98%) is critical for consistent redox behavior in assays, as impurities may alter reduction kinetics or formazan yield. Use titration (e.g., perchloric acid) or HPLC to verify purity .

Q. How is 2,3,5-Triphenyltetrazolium chloride (TTC) applied in cell viability assays, and what are the key protocol considerations?

  • Methodological Answer : TTC is reduced by mitochondrial dehydrogenases in live cells to formazan, enabling infarct quantification (e.g., in cerebral ischemia models). Key steps:

Incubate tissue slices (300–400 µm thickness) in 1–2% TTC at 37°C for 20–30 minutes.

Fix in 4% paraformaldehyde to stabilize formazan.

Image using spectrophotometry (485 nm) or densitometry .

  • Note : Avoid light exposure to prevent auto-oxidation. Validate with propidium iodide (PI) for necrotic cells .

Q. What role does TTC play in microbial viability testing, and how is it standardized for pasteurized milk analysis?

  • Methodological Answer : TTC serves as an electron acceptor in microbial respiration assays. In milk testing:

Add 0.1% TTC to culture media.

Incubate at 32°C for 24–48 hours.

Non-reducing bacteria (e.g., Pseudomonas spp.) remain colorless, while reducing species form red formazan.

  • Limitation : Some strains (e.g., heat-injured Lactobacillus) may fail to reduce TTC; confirm with ATP assays or flow cytometry .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its biochemical reactivity?

  • Methodological Answer : The asymmetric unit contains four cations and five iodide anions, with planar tetrazole rings (r.m.s. deviation = 0.004–0.007 Å). Dihedral angles between the tetrazole and phenyl rings (6.0–85.7°) affect π-π stacking and redox potential. C–H⋯I hydrogen bonding enhances stability, reducing spontaneous degradation in aqueous buffers. Use single-crystal X-ray diffraction (100 K) to resolve structural dynamics .

Q. How can researchers resolve discrepancies in TTC-based assays caused by non-reducing microbial strains or variable enzyme activity?

  • Methodological Answer :

Alternative Electron Acceptors : Replace TTC with INT (p-iodonitrotetrazolium violet) for broader microbial compatibility .

Multi-Method Validation : Combine TTC with ATP bioluminescence or LIVE/DEAD staining (e.g., SYTO 9/PI) .

Enzyme Pretreatment : Use lysozyme or protease to enhance permeability in gram-positive bacteria .

Q. What strategies optimize TTC concentration to balance cytotoxicity and assay sensitivity in neuronal or cardiac tissue models?

  • Methodological Answer :

  • Dose-Response Curves : Test 0.5–2.5% TTC in hypoxia-reperfusion models. Higher concentrations (>2%) may inhibit cell respiration.
  • Co-Staining : Combine with LDH release assays to distinguish necrotic vs. apoptotic regions .
  • Spectrophotometric Calibration : Normalize formazan absorbance (485 nm) to tissue weight or protein content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.